2-Acetylpyrrole

Beschreibung

This compound has been reported in Streptomyces, Glehnia littoralis, and other organisms with data available.

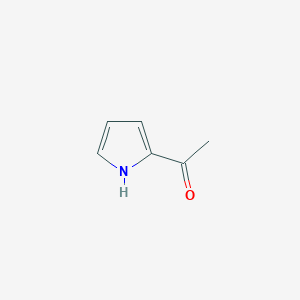

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQUJNPMOYEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047084 | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water and ether, Soluble (in ethanol) | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1072-83-9 | |

| Record name | 2-Acetylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-acetylpyrrole, a key heterocyclic compound with applications in flavor chemistry and as a versatile precursor in the synthesis of pharmaceuticals. This document details its physical and spectral characteristics, alongside experimental protocols for its synthesis, purification, and analysis, presented to aid researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound, also known as methyl 2-pyrrolyl ketone, is an aromatic heterocyclic compound. Its core structure consists of a five-membered pyrrole ring substituted with an acetyl group at the second position. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][2] |

| CAS Number | 1072-83-9 | [1][2] |

| Appearance | White to beige crystalline powder or solid.[2][3][4] | [2][3][4] |

| Odor | Roasted, nutty, bread-like, with licorice notes.[2][4] | [2][4] |

| Melting Point | 88-93 °C | [3][4] |

| Boiling Point | 220 °C (at 760 mmHg) | [2][3] |

| Solubility | Soluble in water, ether, ethanol, and most organic solvents.[2] | [2] |

| pKa | 14.86 ± 0.50 (Predicted) | [4] |

| LogP | 0.93 | [2][4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Chemical shifts (ppm) are observed for the pyrrole ring protons and the methyl protons of the acetyl group. | [5] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the pyrrole ring carbons, and the methyl carbon are identifiable. | [6] |

| Infrared (IR) | Characteristic absorption bands for the N-H and C=O stretching vibrations are prominent. | [7] |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns can be determined. | [8] |

Synthesis and Purification Protocols

This compound can be synthesized through several methods, with Friedel-Crafts acylation being a common approach.

This method involves the reaction of pyrrole with an acylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst.

References

- 1. uop.edu.pk [uop.edu.pk]

- 2. This compound | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 5. 2-Acetyl pyrrole(1072-83-9) 1H NMR [m.chemicalbook.com]

- 6. A critical evaluation of the s-cis-trans isomerism of this compound and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

2-Acetylpyrrole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic ketone, is a significant compound in flavor and fragrance chemistry, and a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation via Friedel-Crafts acylation and its characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity and ease of comparison, and a logical workflow is visualized to guide researchers through the process.

Introduction

This compound, with the IUPAC name 1-(1H-pyrrol-2-yl)ethanone, is an organic compound consisting of a pyrrole ring substituted with an acetyl group at the 2-position.[3] It is a naturally occurring compound found in various foods, contributing to the characteristic aroma of bread, nuts, and popcorn as a product of the Maillard reaction.[1][4] Beyond its role as a flavoring agent, this compound serves as a crucial intermediate in organic synthesis, enabling the construction of more complex molecules, including pyrrole alkaloids and pharmaceutical agents.[5][6] Its unique structure, featuring both a proton-donating N-H group and a proton-accepting carbonyl group, also makes it a model for studying hydrogen bonding and conformational analysis.[7]

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of pyrrole. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetic anhydride or acetyl chloride, and a Lewis acid catalyst.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation of pyrrole is highly regioselective, with the electrophilic acylium ion preferentially attacking the electron-rich C2 position of the pyrrole ring.[6][8] The reaction is typically carried out in an inert solvent at controlled temperatures to prevent polymerization of the pyrrole starting material. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, milder catalysts or alternative methods have been developed to improve yields and simplify procedures.[8][9]

An alternative approach involves the reaction of pyrrole with trifluoroacetic anhydride followed by the desired acylating agent, which can lead to the formation of 2,4- and 2,5-diacetyl derivatives.[10] Another established method is the reaction of a pyrrole Grignard reagent (pyrryl magnesium iodide) with acetyl chloride.[2]

Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride

This protocol is adapted from established Friedel-Crafts procedures for pyrroles.

Materials:

-

Pyrrole

-

Acetic Anhydride (Ac₂O)

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, condenser

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Acylium Ion Formation: Add acetic anhydride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.

-

Pyrrole Addition: Dissolve pyrrole (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1 M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic analysis.

Physical Properties

This compound is typically a light beige to yellowish crystalline solid at room temperature.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [5] |

| Molecular Weight | 109.13 g/mol | [5] |

| Melting Point | 88-93 °C | [2][5] |

| Boiling Point | 220 °C | [2][5] |

| Appearance | White to beige crystalline powder | [2] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the target molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| N-H | ~9.4 (broad) | Singlet | Pyrrole N-H | [3][11] |

| H5 | 6.97 - 7.04 | Multiplet | Pyrrole C5-H | [3][11] |

| H3 | 6.90 - 6.93 | Multiplet | Pyrrole C3-H | [3][11] |

| H4 | 6.25 - 6.30 | Multiplet | Pyrrole C4-H | [3][11] |

| -CH₃ | 2.44 | Singlet | Acetyl -CH₃ | [3][11] |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | Reference(s) |

| C=O | 188.46 | Acetyl C=O | [3] |

| C2 | 132.17 | Pyrrole C2 | [3] |

| C5 | 125.58 | Pyrrole C5 | [3] |

| C3 | 117.51 | Pyrrole C3 | [3] |

| C4 | 110.48 | Pyrrole C4 | [3] |

| -CH₃ | 25.43 | Acetyl -CH₃ | [3] |

| Technique | Frequency (cm⁻¹) | Assignment | Reference(s) |

| ATR-Neat / KBr | ~3280 - 3300 | N-H Stretch | [3][7] |

| ATR-Neat / KBr | ~1650 - 1665 | C=O Stretch (Ketone) | [3][7] |

| ATR-Neat / KBr | ~1540 | C=C Stretch (Ring) | [7] |

| ATR-Neat / KBr | ~1415 | C-H Bending | [7] |

| Technique | m/z | Assignment | Reference(s) |

| GC-MS (EI) | 109 | [M]⁺ (Molecular Ion) | [3] |

| ESI-QTOF | 108.0454 | [M-H]⁻ | [3][12] |

Experimental Protocols for Characterization

3.3.1. NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS peak at 0.00 ppm.

3.3.2. IR Spectroscopy Protocol (ATR):

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the N-H and C=O functional groups.

3.3.3. GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) instrument.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., starting at 50°C, ramping to 250°C) to separate the compound.

-

Detection: Analyze the eluting compound by mass spectrometry using Electron Ionization (EI) to obtain the mass spectrum and confirm the molecular weight.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for this compound synthesis and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 3. This compound | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0035882) [hmdb.ca]

- 5. 2-乙酰基吡咯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 12. massbank.eu [massbank.eu]

An In-depth Technical Guide to 2-Acetylpyrrole (CAS 1072-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyrrole, with the CAS number 1072-83-9, is a pivotal heterocyclic organic compound. Characterized by a pyrrole ring functionalized with an acetyl group at the second position, it serves as a significant building block in organic synthesis and medicinal chemistry.[1] This compound is a naturally occurring aroma constituent in various foods, formed through the Maillard reaction, and is also utilized as a flavoring agent.[2] Beyond its sensory applications, this compound and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of considerable interest in drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, and biological significance, complete with experimental methodologies and pathway visualizations.

Physicochemical Properties

This compound is typically a white to beige or pale yellow crystalline powder or liquid with a characteristic nutty, bread-like, or licorice aroma.[3][4] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [5] |

| Molecular Weight | 109.13 g/mol | [5] |

| Melting Point | 88-93 °C | [3] |

| Boiling Point | 220 °C (at 760 mmHg) | [5] |

| Density | 1.1143 g/cm³ (estimate) | |

| LogP | 0.93 | [5] |

| Appearance | White to beige crystalline powder/liquid | [3][4] |

| Solubility | Soluble in ethanol, ether; limited in water | [1][5] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR (90 MHz, CDCl₃): Key signals include a singlet for the acetyl protons and distinct multiplets for the pyrrole ring protons.

-

¹³C NMR (25.16 MHz, CDCl₃): Shows characteristic peaks for the carbonyl carbon, the acetyl methyl carbon, and the four carbons of the pyrrole ring.

| ¹H NMR (CDCl₃) | Shift (ppm) |

| Acetyl CH₃ | ~2.4 |

| Pyrrole CH | ~6.2-7.1 |

| ¹³C NMR (CDCl₃) | Shift (ppm) |

| C=O | ~188.5 |

| Pyrrole C2 | ~132.2 |

| Pyrrole C5 | ~125.6 |

| Pyrrole C4 | ~117.5 |

| Pyrrole C3 | ~110.5 |

| Acetyl CH₃ | ~25.4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration and the carbonyl (C=O) stretching vibration are particularly informative. The position of the carbonyl band can be influenced by the solvent.

Mass Spectrometry

Mass spectrometric analysis of this compound and its derivatives reveals fragmentation patterns that are highly dependent on the substituents at the 2-position of the pyrrole ring.[6] Common fragmentation pathways involve the loss of water, aldehydes, or cleavage of the pyrrole moiety itself.[6]

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole.

This protocol is a general representation of a Friedel-Crafts acylation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, pyrrole is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the solution while maintaining a low temperature.

-

Acylating Agent Addition: Acetic anhydride is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully adding it to ice-water. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

This compound undergoes various chemical transformations, making it a versatile intermediate. A key reaction is the N-alkylation at the pyrrole nitrogen.

-

Reaction Setup: this compound is dissolved in a suitable solvent such as benzene or DMF in a round-bottom flask.

-

Base and Phase Transfer Catalyst: A solid base like potassium hydroxide (KOH) and a phase-transfer catalyst (e.g., 18-crown-6) are added.

-

Alkylating Agent Addition: The alkylating agent (e.g., an alkyl iodide) is added to the mixture.

-

Reaction: The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC.

-

Work-up and Purification: The reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising scaffolds for drug development.

Anticancer Activity

Numerous pyrrole derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain alkynylated pyrrole derivatives have shown significant cytotoxicity against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Alkynylated Pyrrole Derivative (12l) | U251 (Glioblastoma) | 2.29 ± 0.18 | |

| Alkynylated Pyrrole Derivative (12l) | A549 (Lung Cancer) | 3.49 ± 0.30 | |

| Pyrrolo[2,1-a]isoquinoline Aryl Ketone (3g) | RAW264.7 (Macrophage) - NO inhibition | 6.91 | [7] |

| Pyrrolo[2,1-a]isoquinoline Aryl Ketone (3k) | RAW264.7 (Macrophage) - NO inhibition | 10.10 | [7] |

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (pyrrole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[4]

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

| Compound Type | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyrrolo[2,3-b]pyrrole Derivative (2) | Pseudomonas aeruginosa | 50 | [4] |

| Pyrrolo[2,3-b]pyrrole Derivative (3) | Staphylococcus aureus | (Comparable to ciprofloxacin) | [4] |

| Pyrrolo[2,3-b]pyrrole Derivative (2) | Candida albicans | (MIC approx. 25% of clotrimazole) | [4] |

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4][8]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored, with some compounds showing inhibitory effects on key inflammatory mediators.

| Compound Type | Assay | IC₅₀ (µM) | Reference(s) |

| Pyrrole-Cinnamate Hybrid (5) | COX-2 Inhibition | 0.55 | |

| Pyrrole-Cinnamate Hybrid (6) | COX-2 Inhibition | 7.0 | |

| Pyrrole Derivative (2) | Soybean LOX Inhibition | 7.5 | |

| Pyrrolo[2,1-a]isoquinoline (3g) | TNF-α secretion | 7.85 | [7] |

| Pyrrolo[2,1-a]isoquinoline (3k) | TNF-α secretion | 8.30 | [7] |

-

Animal Model: The assay is performed on rodents (e.g., rats).

-

Compound Administration: The test compounds are administered to the animals, typically via oral or intraperitoneal routes.

-

Induction of Inflammation: After a specific time, inflammation is induced by injecting a solution of carrageenan into the plantar surface of the hind paw.

-

Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]

Signaling Pathways

The biological effects of pyrrole derivatives are often mediated through their interaction with specific cellular signaling pathways. Key pathways implicated include the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some pyrroloisoquinoline derivatives have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.[7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain polyenylpyrrole derivatives have been found to exert their anti-inflammatory effects by reducing the phosphorylation of MAPKs, thereby inhibiting downstream inflammatory responses.[10] Additionally, some 2-pyrone derivatives have demonstrated anti-leukemic effects associated with the activation of the MAPK pathway.[11][12]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its versatile chemical nature allows for the synthesis of a diverse array of derivatives with potent biological activities. The evidence for its role as a scaffold in the development of new anticancer, antimicrobial, and anti-inflammatory agents is compelling. Further research into the specific mechanisms of action and structure-activity relationships of this compound derivatives will undoubtedly pave the way for novel therapeutic interventions. This guide provides a foundational understanding for researchers and professionals aiming to explore the full potential of this remarkable compound.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 3. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 4. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrrolo[2,1-a]isoquinoline aryl ketones attenuate carbon nanotube-induced acute lung injury through NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

- 10. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Acetylpyrrole

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heteroaromatic ketone, is a significant organic compound with applications spanning the flavor and fragrance industries to its use as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is a naturally occurring product of the Maillard browning reaction, contributing to the characteristic aroma of many cooked foods like bread and coffee.[2][3] Understanding its core physical, chemical, and spectroscopic properties is crucial for its effective application and for the development of new molecular entities. This guide provides a comprehensive overview of this compound, including its key properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity and biological relevance.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | White to beige or yellowish crystalline powder/solid.[4] | |

| Odor | Reminiscent of bread, walnut, and licorice.[4] | |

| Molecular Formula | C₆H₇NO | [5] |

| Molecular Weight | 109.13 g/mol | [5] |

| Melting Point | 88-93 °C | [5] |

| Boiling Point | 220 °C (at 760 mm Hg) | [5] |

| Solubility | Soluble in water, ethanol, and ether. Soluble in DMSO (100 mg/mL).[6][7] | |

| LogP (Octanol/Water) | 0.93 | [3] |

Chemical and Spectroscopic Properties

Key identifiers and spectral data for this compound are crucial for its unambiguous identification and structural elucidation.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1H-pyrrol-2-yl)ethanone | [6] |

| CAS Number | 1072-83-9 | [5] |

| SMILES | CC(=O)C1=CC=CN1 | [5] |

| InChIKey | IGJQUJNPMOYEJY-UHFFFAOYSA-N | [5] |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 2.44 (s, 3H, CH₃), 6.23-6.30 (m, 1H, pyrrole-H), 6.90-6.97 (m, 1H, pyrrole-H), 7.02-7.10 (m, 1H, pyrrole-H). | [6] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 25.43 (CH₃), 110.48, 117.51, 125.58, 132.17 (pyrrole carbons), 188.46 (C=O). | [6] |

| IR Absorption (KBr Pellet) | Key peaks include N-H stretching, C=O (carbonyl) stretching (conjugated), and C-H aromatic stretching. The carbonyl band appears as a doublet in non-polar solvents like CCl₄.[8][9] | |

| Mass Spectrum (EI) | Molecular Ion [M]⁺: m/z 109. | [6] |

Chemical Reactivity and Synthesis

This compound's reactivity is governed by the electron-rich pyrrole ring and the electrophilic acetyl group. It serves as a precursor for various derivatives.

Key Chemical Reactions

-

N-Alkylation: The pyrrolic nitrogen can be alkylated. For instance, this compound undergoes an alkylation reaction with alkyl iodide in a benzene/solid KOH system, often catalyzed by a phase-transfer catalyst like 18-crown-6, to yield the corresponding 1-alkyl derivative.[4][5]

Caption: N-Alkylation of this compound.

-

Reaction with Nitrite: In the presence of nitrite, this compound can form N-nitro derivatives, specifically 1-nitro-2-acetylpyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP).[10] These compounds have demonstrated mutagenic and cytotoxic properties.[10] This reaction is significant for food chemistry and toxicology, as it can occur in nitrite-containing foods or in vivo.[10]

References

- 1. This compound (1072-83-9) | Leading Chemical Wholesaler [chemicalbull.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0035882) [hmdb.ca]

- 4. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 5. This compound ReagentPlus , 99 1072-83-9 [sigmaaldrich.com]

- 6. This compound | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Acetyl pyrrole(1072-83-9) IR Spectrum [chemicalbook.com]

- 10. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of 2-acetylpyrrole. The information is curated to be a valuable resource for professionals in research, scientific analysis, and drug development, with a focus on quantitative data and experimental methodologies.

Molecular Identity and Structure

This compound, with the IUPAC name 1-(1H-pyrrol-2-yl)ethanone, is an aromatic ketone consisting of a pyrrole ring substituted with an acetyl group at the 2-position.[1][2] It is a naturally occurring compound found in various foods and is a product of the Maillard reaction, contributing to the aroma of baked goods.[3][4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(1H-pyrrol-2-yl)ethanone | [1][2] |

| Synonyms | Methyl 2-pyrrolyl ketone, 2-Pyrrolylethanone | [1][5] |

| CAS Number | 1072-83-9 | [5][6] |

| Molecular Formula | C₆H₇NO | [1][5][6] |

| Molecular Weight | 109.13 g/mol | [1][6] |

| Melting Point | 88-93 °C | [6][7] |

| Boiling Point | 220 °C | [1][6][7] |

| SMILES | CC(=O)C1=CC=CN1 | [1] |

| InChI | InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | [1][8] |

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Bonding and Conformational Analysis

The bonding in this compound is characterized by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the acetyl group. This leads to interesting conformational preferences and intermolecular interactions.

Due to rotation around the C2-C(acetyl) single bond, this compound can exist in two planar conformations: s-cis (or syn) and s-trans (or anti). In the s-cis conformation, the carbonyl oxygen and the pyrrole nitrogen are on the same side of the C-C bond, while in the s-trans conformation, they are on opposite sides. Experimental and theoretical studies have shown that the s-cis conformer is the more stable of the two. This stability is attributed to more effective π-electron delocalization.[9]

References

- 1. This compound | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035882) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound ReagentPlus , 99 1072-83-9 [sigmaaldrich.com]

- 7. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 8. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to 2-Acetylpyrrole: From Discovery to Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyrrole, a key heterocyclic ketone, has a rich history dating back to the late 19th century. Initially a subject of synthetic exploration, its significance has expanded due to its role as a crucial flavor component in various foods and as a precursor to the important aroma compound 2-acetyl-1-pyrroline. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the seminal experimental work of its pioneers. Furthermore, it delves into the biosynthetic pathway of its important derivative, 2-acetyl-1-pyrroline, a key aroma constituent in fragrant rice. This technical document presents quantitative data in structured tables, provides detailed experimental methodologies from historical literature, and utilizes visualizations to illustrate key synthetic and biological pathways.

Discovery and Early Synthesis

The first synthesis of this compound is attributed to the Italian chemists Giacomo Ciamician and M. Dennstedt in 1883 . They achieved this through the acylation of pyrrole with acetic anhydride. This reaction, a form of Friedel-Crafts acylation, marked a significant step in understanding the reactivity of the pyrrole ring.

A subsequent key development in the synthesis of this compound was reported by Bernardo Oddo in 1911 . Oddo utilized a Grignard-type reaction, treating pyrrylmagnesium iodide with acetyl chloride to yield the desired product. This method provided an alternative and important route to this heterocyclic ketone.

Historical Synthesis Methods: A Comparative Overview

The two pioneering methods for the synthesis of this compound are summarized below.

| Method | Researchers | Year | Reactants | Reagents | Key Transformation |

| Friedel-Crafts Acylation | Ciamician & Dennstedt | 1883 | Pyrrole, Acetic Anhydride | None (heating) | Electrophilic acylation of the pyrrole ring |

| Grignard Reaction | Bernardo Oddo | 1911 | Pyrrole | Ethylmagnesium iodide, Acetyl chloride | Nucleophilic addition of the pyrryl Grignard reagent to acetyl chloride |

Experimental Protocols from Original Literature

The following are detailed experimental protocols as described in the historical publications.

1.2.1. Ciamician and Dennstedt's Synthesis (1883): Friedel-Crafts Acylation

-

Procedure: A mixture of pyrrole and acetic anhydride was heated in a sealed tube at 150-160°C for several hours. After cooling, the reaction mixture was subjected to distillation. The fraction collected at approximately 220°C was identified as this compound.

-

Purification: The distilled product was further purified by recrystallization from hot water or ether, yielding colorless crystals.

-

Quantitative Data:

-

Melting Point: 90 °C[1]

-

Boiling Point: 220 °C

-

1.2.2. Oddo's Synthesis (1911): Grignard Reaction

-

Preparation of Pyrrylmagnesium Iodide: To a solution of ethylmagnesium iodide in anhydrous ether, an equivalent amount of pyrrole was added. The reaction proceeds with the evolution of ethane gas, resulting in the formation of pyrrylmagnesium iodide.

-

Acylation: The ethereal solution of pyrrylmagnesium iodide was then treated with a stoichiometric amount of acetyl chloride. The reaction mixture was stirred and subsequently hydrolyzed with dilute acid.

-

Work-up and Purification: The ethereal layer was separated, washed, dried, and the solvent was evaporated. The resulting residue was purified by distillation under reduced pressure to yield this compound.

-

Quantitative Data: The yield reported in the original publication was not specified.

Modern Synthetic Approaches

While the historical methods laid the groundwork, modern organic synthesis has introduced more refined and efficient protocols for the preparation of this compound. These often involve milder reaction conditions and improved yields.

Modified Friedel-Crafts Acylation

Modern variations of the Friedel-Crafts acylation often employ a Lewis acid catalyst to facilitate the reaction at lower temperatures, thus minimizing side reactions.

Experimental Workflow for a Modern Friedel-Crafts Acylation:

Caption: Workflow for a modern Friedel-Crafts acylation of pyrrole.

Table of Modern Friedel-Crafts Acylation Conditions and Yields:

| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| AlCl₃ | Dichloromethane | 0 to rt | 2 | 75-85 | General Procedure |

| ZnCl₂ | Acetic Anhydride | 100 | 1 | ~60 | Historical context |

| Montmorillonite K-10 | Toluene | Reflux | 4 | 80 | Green Chemistry Approach |

Biological Significance: Precursor to 2-Acetyl-1-pyrroline

While this compound itself is a known flavor component, its primary biological significance lies in its role as a precursor to 2-acetyl-1-pyrroline (2-AP) , the compound responsible for the characteristic aroma of fragrant rice, popcorn, and baked bread. The biosynthesis of 2-AP has been extensively studied, particularly in rice.

The 2-Acetyl-1-pyrroline (2-AP) Biosynthesis Pathway

The formation of 2-AP in plants involves several interconnected metabolic pathways originating from the amino acids proline and ornithine. These pathways converge on the formation of the key intermediate, Δ¹-pyrroline, which then reacts with a C2 donor to form 2-AP.

Caption: Biosynthesis pathway of 2-acetyl-1-pyrroline (2-AP).

In fragrant rice varieties, a mutation in the BADH2 gene leads to a non-functional betaine aldehyde dehydrogenase 2 enzyme. This prevents the conversion of γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). The resulting accumulation of GABald leads to its spontaneous cyclization to Δ¹-pyrroline, a key precursor for 2-AP synthesis.

Conclusion

This compound, since its initial synthesis over a century ago, has evolved from a simple heterocyclic compound to a molecule of significant interest in flavor chemistry and plant biochemistry. The foundational synthetic work of Ciamician, Dennstedt, and Oddo paved the way for numerous subsequent studies and applications. Its role as a direct precursor to the potent aroma compound 2-acetyl-1-pyrroline highlights its importance in the food and agriculture sectors. Understanding the historical context of its discovery and the intricacies of its related biosynthetic pathways provides a solid foundation for researchers and professionals in the fields of chemistry and drug development. Further research into the biological activities of this compound and its derivatives may yet uncover new applications in pharmacology and materials science.

References

A Technical Guide to the Biological Activity Screening of 2-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrrole is a simple heterocyclic ketone that serves as a fundamental scaffold in a variety of more complex molecules. While it is recognized as a flavor component in many foods, the broader biological activities of the core this compound molecule are not extensively documented in publicly available literature with specific quantitative data. However, the pyrrole ring is a privileged structure in medicinal chemistry, and numerous derivatives of this compound have demonstrated a wide range of biological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the screening methodologies and potential signaling pathways relevant to assessing the biological activity of this compound, drawing on data from its derivatives to inform potential areas of investigation.

Quantitative Data on this compound Derivatives

Direct quantitative data (IC₅₀, MIC) for this compound is scarce. The following tables summarize the reported biological activities of various pyrrole derivatives, providing a basis for the potential screening of this compound.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| Pyrrolo[1,2-a]benzimidazole derivative (PBI-A) | Human Ovarian and Colon Cancer | Nanomolar range | [1] |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate Cancer) | 0.19 µM | [2] |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast Cancer) | 1.66 µM | [2] |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung Cancer) | 4.55 µM | [2] |

| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 (Lung Cancer) | 19.94 ± 1.23 µg/mL | [3] |

| PPDHMP | HeLa (Cervical Cancer) | 16.73 ± 1.78 µg/mL | [3] |

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Pyrrolo [2,3-b] pyrrole derivative 2 | Pseudomonas aeruginosa | 50 µg/mL | [4] |

| Pyrrolo [2,3-b] pyrrole derivative 3 | Staphylococcus aureus | Comparable to Ciprofloxacin | [4] |

| Pyrrolo [2,3-b] pyrrole derivative 2 | Candida albicans | ~25% of Clotrimazole's MIC | [4] |

| 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole (BM212) | Mycobacterium tuberculosis | 0.7 - 1.5 µg/mL | [5] |

| Pyrrolidine-2,5-dione derivative 8 | S. aureus | 16 µg/mL | [6] |

| Pyrrolidine-2,5-dione derivative 8 | C. albicans | 256 µg/mL | [6] |

Table 3: Antioxidant Activity of Pyrrole Derivatives

| Compound/Derivative | Assay | Activity (IC₅₀) | Reference |

| Pyrrolo[2,3-b]quinoxaline derivative 3a | DPPH Radical Scavenging | 24% scavenging at 128 µg/mL | [3] |

| Pyrrole-containing aroma components | Hexanal Oxidation Inhibition | Superior to furans and pyrazines | [7] |

| Pyrrolo [2,3-b] pyrrole derivative 2 | Radical Scavenging | 59% inhibition | [4] |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols can be adapted for the evaluation of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

DOT script for MTT Assay Workflow

MTT Assay Workflow

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after incubation.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

DOT script for Broth Microdilution Workflow

Broth Microdilution Workflow

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[18][19][20][21][22]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound dilutions. A blank containing only the solvent and DPPH should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

DOT script for DPPH Assay Workflow

DPPH Assay Workflow

Potential Signaling Pathways for Investigation

Based on the anti-inflammatory activity of a chalcone derivative synthesized from this compound, which was found to inhibit Src, Syk, and TAK1 kinases, these pathways represent promising targets for screening the activity of this compound itself.[10]

Src, Syk, and TAK1 Kinase Signaling

Src, Syk, and TAK1 are key kinases involved in inflammatory signaling cascades.[5][9][10][11][12][13][19][23][24][25][26]

-

Src family kinases are non-receptor tyrosine kinases that play a critical role in initiating numerous intracellular signaling pathways downstream of various receptors.

-

Syk (Spleen tyrosine kinase) is another non-receptor tyrosine kinase that is crucial for signal transduction in hematopoietic cells and is involved in immune responses.

-

TAK1 (Transforming growth factor-β-activated kinase 1) is a serine/threonine kinase that is a central regulator of pro-inflammatory signaling pathways, leading to the activation of NF-κB and MAPKs.

The inhibition of these kinases can lead to a reduction in the production of pro-inflammatory mediators.

DOT script for Inflammatory Signaling Pathway

Inflammatory Signaling Pathway

Screening for Kinase Inhibition

Commercially available kinase assay kits can be used to screen for the inhibitory activity of this compound against Src, Syk, and TAK1.[1][2][3][4][6][8][14][15][16][17][18][20][27][28][29] These assays typically involve:

-

Incubating the recombinant kinase with a specific substrate and ATP.

-

Adding the test compound (this compound) at various concentrations.

-

Detecting the amount of phosphorylated substrate or ADP produced, which is inversely proportional to the inhibitory activity of the compound.

Conclusion

While direct evidence for the biological activities of this compound is limited, its presence as a core structure in numerous bioactive derivatives suggests its potential as a starting point for drug discovery efforts. This guide provides the necessary framework for a comprehensive biological activity screening of this compound, focusing on its potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The detailed protocols and suggested signaling pathways offer a clear roadmap for researchers to elucidate the therapeutic potential of this fundamental heterocyclic compound. Further investigation is warranted to generate specific quantitative data for this compound and to validate its effects on the proposed signaling pathways.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. SRC Kinase Enzyme Activity Assay Kit [discoverx.com]

- 3. promega.com [promega.com]

- 4. Syk Kinase Enzyme Activity Assay Kit [discoverx.com]

- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. promega.com.cn [promega.com.cn]

- 7. This compound - American Chemical Society [acs.org]

- 8. SYK Assay Kit - Nordic Biosite [nordicbiosite.com]

- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 12. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. amsbio.com [amsbio.com]

- 16. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

- 22. glpbio.com [glpbio.com]

- 23. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. pnas.org [pnas.org]

- 27. chameleonscience.com [chameleonscience.com]

- 28. amsbio.com [amsbio.com]

- 29. bpsbioscience.com [bpsbioscience.com]

Spectroscopic Profile of 2-Acetylpyrrole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylpyrrole, a key heterocyclic compound with applications in flavor chemistry and as a building block in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Frequency (MHz) |

| 9.3 (broad s) | Singlet (broad) | CDCl₃ | - |

| 6.90 | Multiplet | CDCl₃ | 90 |

| 6.88 | Multiplet | CDCl₃ | 90 |

| 6.13 | Multiplet | CDCl₃ | 90 |

| 2.37 | Singlet | CDCl₃ | 90 |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Solvent | Frequency (MHz) |

| 188.46 | CDCl₃ | 25.16 |

| 132.17 | CDCl₃ | 25.16 |

| 125.58 | CDCl₃ | 25.16 |

| 117.51 | CDCl₃ | 25.16 |

| 110.48 | CDCl₃ | 25.16 |

| 25.43 | CDCl₃ | 25.16 |

Infrared (IR) Spectroscopy

| Technique | Wavenumber (cm⁻¹) | Assignment |

| ATR-Neat | 3286 | N-H stretch |

| ATR-Neat | 1640 | C=O stretch (ketone) |

| ATR-Neat | 1545, 1418 | Pyrrole ring C=C and C-N stretching |

| ATR-Neat | 1375 | CH₃ bending |

| ATR-Neat | 748 | C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 94 | 85 | [M - CH₃]⁺ |

| 66 | 30 | [M - COCH₃]⁺ |

| 39 | 25 | Further fragmentation |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of solid this compound was weighed and transferred to a clean, dry vial.

-

The solid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The resulting solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

Instrument: JEOL (90 MHz for ¹H NMR) and Varian (25.16 MHz for ¹³C NMR) spectrometers were used.[1]

-

Solvent: Chloroform-d (CDCl₃) was used as the solvent and for the deuterium lock.[1]

-

Standard: Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR were employed. For ¹³C NMR, proton decoupling was used to simplify the spectrum.

Data Processing:

-

The raw Free Induction Decay (FID) data was Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction was applied to ensure all peaks were in the absorptive mode.

-

The baseline of the spectrum was corrected to be flat.

-

The spectrum was calibrated by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H NMR or δ 77.16 ppm for ¹³C NMR, or by referencing to the TMS signal at δ 0.00 ppm.

-

Peak picking was performed to identify the chemical shifts of the signals.

-

For ¹H NMR, integration of the signals was carried out to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-IR):

-

A small amount of solid this compound was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

The anvil was lowered to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer equipped with an ATR accessory was utilized.[1]

-

Technique: Attenuated Total Reflectance (ATR) with a neat sample was performed.[1]

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

-

Spectral Range: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Resolution: A spectral resolution of 4 cm⁻¹ was used.

Data Processing:

-

The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum was baseline corrected.

-

Peak picking was performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography.

-

Electron Ionization (EI) was used as the ionization method. The sample molecules in the gas phase were bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition:

-

Instrument: An ESI-QTOF mass spectrometer was used.[2]

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: A quadrupole time-of-flight (QTOF) analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector recorded the abundance of each ion.

Data Processing:

-

The raw data was processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and major fragment ion peaks were identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

References

Thermochemical Properties of 2-Acetylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-acetylpyrrole (CAS 1072-83-9), a heterocyclic organic compound.[1][2] The data and methodologies presented are crucial for understanding the molecule's stability, reactivity, and behavior in various chemical processes, which is of significant interest in fields ranging from flavor chemistry to pharmaceutical synthesis.[1][3][4] this compound is a known product of the Maillard browning reaction and serves as a key flavor component in many foods.[3] It is also utilized as a versatile precursor in the synthesis of pyrrole-based pharmaceuticals.[1]

Core Thermochemical Data

A combined experimental and computational study has provided key insights into the thermochemistry of this compound.[5][6] The following table summarizes the principal thermochemical and physical properties of this compound.

| Property | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -85.9 ± 3.4 kJ·mol⁻¹ | Derived from Combustion Calorimetry and Knudsen Effusion | [5] |

| -84.2 kJ·mol⁻¹ | G3(MP2)//B3LYP Calculation | [5] | |

| Standard Molar Enthalpy of Combustion (Crystal, 298.15 K) | -3212.1 ± 1.8 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry | [5] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 80.5 ± 2.8 kJ·mol⁻¹ | Knudsen Effusion Mass-Loss Technique | [5] |

| Melting Point | 88-93 °C | Literature Value | [2][7] |

| Boiling Point | 220 °C at 760 mmHg | Literature Value | [1][2][7] |

| Vapor Pressure | 0.0204 hPa at 20°C (est.) | Estimation | [1] |

| 0.0329 hPa at 25°C (est.) | Estimation | [1] |

Experimental and Computational Protocols

The determination of the thermochemical properties of this compound has been accomplished through a combination of calorimetric experiments and theoretical calculations.[5][6] These methods provide a robust validation of the obtained data.

Static Bomb Combustion Calorimetry

This technique was employed to measure the standard molar enthalpy of combustion of this compound.[5]

Methodology:

-

A sample of this compound is pressed into a pellet.

-

The pellet is placed in a silica crucible within a static bomb calorimeter.

-

n-Hexadecane is used as a combustion auxiliary to prevent the formation of carbon soot.[5]

-

The bomb is filled with high-purity oxygen.

-

Combustion is initiated by a cotton thread fuse.

-

The temperature change of the surrounding water bath is measured to calculate the energy of combustion.

-

Corrections are applied for the combustion of the fuse and the auxiliary substance, as well as for the formation of nitric acid.[5]

-

The standard enthalpy of combustion is then calculated from the corrected energy of combustion.

Knudsen Effusion Mass-Loss Technique

The standard molar enthalpy of sublimation was determined using the Knudsen effusion mass-loss technique.[5][6]

Methodology:

-

A sample of this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice.

-

The cell is placed in a high-vacuum, high-temperature environment.

-

The rate of mass loss of the sample due to sublimation through the orifice is measured as a function of temperature.

-

The vapor pressure of the substance at different temperatures is calculated from the rate of mass loss using the Knudsen equation.

-

The standard molar enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

Theoretical calculations were performed to estimate the gas-phase enthalpy of formation and other thermodynamic properties.[5]

Methodology:

-

The G3(MP2)//B3LYP composite method was used for the calculations.[5]

-

The geometry of the this compound molecule was first optimized using the B3LYP/6-31G(d) level of theory.[5]

-

A series of single-point energy calculations are then performed at higher levels of theory to refine the energy.

-

Thermal corrections are applied to the calculated energy to obtain the enthalpy at 298.15 K.

-

The gas-phase enthalpy of formation is then estimated using several gas-phase working reactions, which helps to minimize computational errors.[5][6]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for determining key thermochemical properties and the interplay between experimental and computational approaches.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Caption: Relationship between experimental and computational thermochemistry.

References

- 1. scent.vn [scent.vn]

- 2. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (1072-83-9) | Leading Chemical Wholesaler [chemicalbull.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound ReagentPlus , 99 1072-83-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Maillard Reaction Formation of 2-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color, aroma, and flavor of many cooked foods. Among the myriad of compounds generated, 2-Acetylpyrrole stands out as a significant contributor to the sensory profile of various food systems, imparting characteristic nutty, roasted, and popcorn-like notes. Beyond its role in food science, the study of specific Maillard reaction products like this compound is gaining traction in drug development due to the potential biological activities of these newly formed compounds. This guide provides a comprehensive technical overview of the formation of this compound through the Maillard reaction, detailing the reaction mechanisms, precursor molecules, influencing factors, and analytical methodologies.

Core Principles of this compound Formation

The formation of this compound via the Maillard reaction is a multi-step process that primarily involves the interaction of a reducing sugar with an amino acid, leading to a complex series of rearrangements and degradations.

Precursor Molecules

Amino Acids: The selection of the amino acid precursor is a critical determinant in the formation of this compound. While many amino acids can participate in the Maillard reaction, sulfur-containing amino acids, particularly methionine and cysteine , have been identified as key precursors for the generation of this compound.[1]

Reducing Sugars: A variety of reducing sugars can act as the carbonyl source in the Maillard reaction to produce this compound. These include, but are not limited to:

-

Monosaccharides: Glucose, Fructose, Ribose

-

Disaccharides: Lactose, Maltose

The type of reducing sugar influences the reaction rate and the profile of the resulting Maillard reaction products.

General Reaction Pathway

The formation of this compound is intricately linked to the Strecker degradation of the precursor amino acid. The generally accepted pathway involves the following key stages:

-